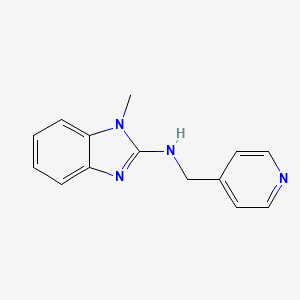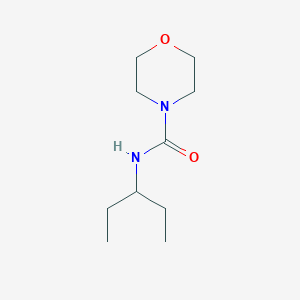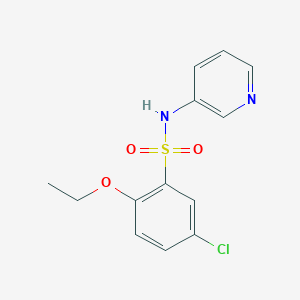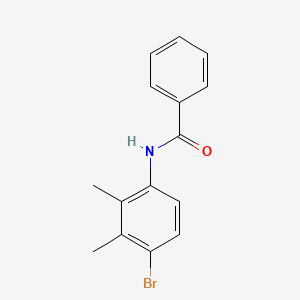
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine, also known as CPP, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives, which have been widely studied for their pharmacological properties. In
Mecanismo De Acción
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine acts as a competitive antagonist of the NMDA receptor, binding to the receptor site and preventing the binding of glutamate, the endogenous ligand of the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the NMDA receptor. The blockade of the NMDA receptor by 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been found to have various biochemical and physiological effects, including analgesic, anticonvulsant, and neuroprotective properties. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to reduce the severity of neuropathic pain in animal models, suggesting its potential use as an analgesic agent. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has also been found to have anticonvulsant properties, reducing the frequency and severity of seizures in animal models. Additionally, 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to have neuroprotective effects, protecting neurons from oxidative stress and excitotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine is also relatively stable and can be easily synthesized in large quantities. However, 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has some limitations, including its poor solubility in water and its potential toxicity at high doses.
Direcciones Futuras
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has several potential future directions in various fields, including the development of novel analgesic and anticonvulsant agents, the investigation of its role in synaptic plasticity and learning and memory processes, and the exploration of its potential therapeutic applications in neurological and psychiatric disorders. Additionally, the development of new derivatives of 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine with improved pharmacological properties could lead to the discovery of new drugs with therapeutic potential.
Conclusion
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine, or 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine, is a chemical compound that has been extensively studied for its potential therapeutic applications. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine acts as a selective antagonist of the NMDA receptor, modulating the activity of the glutamatergic system and various neurotransmitter systems. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has various biochemical and physiological effects, including analgesic, anticonvulsant, and neuroprotective properties. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has several advantages and limitations for lab experiments and has several potential future directions in various fields. The study of 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine and its derivatives could lead to the discovery of new drugs with therapeutic potential.
Métodos De Síntesis
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine can be synthesized through a multistep process involving the reaction of 1-(3-chlorophenyl)piperazine with cyclopropylcarbonyl chloride. The resulting compound is then purified through recrystallization to obtain 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine in its pure form. The synthesis of 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been optimized over the years, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes. 1-(3-chlorophenyl)-4-(cyclopropylcarbonyl)piperazine has been shown to modulate the activity of the glutamatergic system, which is involved in various neurological and psychiatric disorders.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c15-12-2-1-3-13(10-12)16-6-8-17(9-7-16)14(18)11-4-5-11/h1-3,10-11H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLPNPSQVFJOFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](cyclopropyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![8-methoxy-3-methyl-1-phenyl[1]benzofuro[3,2-c]pyridine](/img/structure/B5717129.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)
![2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5717142.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B5717148.png)


![4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5717173.png)



![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
![3-[(difluoromethyl)thio]-4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5717227.png)